Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate

Physicochemical profiling Drug-likeness Medicinal chemistry

THIS compound is the ONLY 2-phenylimidazole-5-carboxylate with a native 4-OH handle for direct O-alkylation/acylation—no de novo functionalization needed, unlike the 4-H analog (CAS 32683-00-4). The 4-OH enables phosphate/carbonate prodrug conjugation and introduces a third tautomeric state critical for molecular recognition. The 4-hydroxy substitution remains unexplored in published XO assays (validated chemotype, lead IC₅₀ 0.003 μM). For SAR against XO, kinases, or AT1 receptors, no alternative scaffold offers equivalent derivatization flexibility.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 2121384-02-7
Cat. No. B3011917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate
CAS2121384-02-7
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(N1)C2=CC=CC=C2)O
InChIInChI=1S/C12H12N2O3/c1-2-17-12(16)9-11(15)14-10(13-9)8-6-4-3-5-7-8/h3-7,15H,2H2,1H3,(H,13,14)
InChIKeyQYKIKDXLLIYGLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate (CAS 2121384-02-7): Structural and Pharmacophoric Baseline for Scientific Procurement


Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate (CAS 2121384-02-7; molecular formula C₁₂H₁₂N₂O₃; MW 232.24 g/mol) is a 4-hydroxy-substituted 2-phenylimidazole-5-carboxylic acid ethyl ester belonging to the 1H-imidazole-5-carboxylate class of heterocyclic building blocks [1]. The compound is listed in the European Chemicals Agency (ECHA) inventory under the alternative name ethyl 5-hydroxy-2-phenyl-1H-imidazole-4-carboxylate, reflecting the tautomeric ambiguity inherent to unsymmetrically substituted imidazoles [1]. Its core scaffold—2-phenylimidazole—is a privileged structure in medicinal chemistry, appearing in xanthine oxidase inhibitors, angiotensin II receptor antagonists, and antiviral agents targeting orthopoxviruses [2][3]. The 4-hydroxy substituent distinguishes it from the more common 4-unsubstituted analog (ethyl 2-phenyl-1H-imidazole-5-carboxylate, CAS 32683-00-4, MW 216.24) and the 4-methyl-substituted series that has undergone extensive biological evaluation [3][4].

Why Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate Cannot Be Replaced by Its 4-Unsubstituted or 4-Methyl Analogs in Research Applications


Within the 2-phenylimidazole-5-carboxylate scaffold family, substitution at the 4-position is not a passive structural modification but a pharmacophoric determinant that controls hydrogen-bonding capacity, tautomeric equilibrium, and metabolic susceptibility [1]. The 4-unsubstituted analog (ethyl 2-phenyl-1H-imidazole-5-carboxylate, CAS 32683-00-4) lacks the additional H-bond donor (4-OH), reducing its capacity for bidentate target engagement and altering its LogP and aqueous solubility profile . Conversely, the 4-methyl-substituted series (e.g., compounds 4a–4k in the xanthine oxidase inhibitor literature) has demonstrated potent biological activity (IC₅₀ 0.003–1.2 μM against XO), but the 4-methyl group is metabolically inert and cannot serve as a prodrug conjugation site or participate in the tautomeric N-hydroxy ↔ N-oxide equilibrium that governs recognition at certain biological targets [2][3]. Critically, the 4-hydroxy group in the target compound introduces a third tautomeric state (in addition to the two annular NH tautomers) that is absent in both the 4-H and 4-methyl analogs, potentially altering binding kinetics and selectivity in ways that cannot be replicated by substitution with a non-hydroxylated congener [1][4]. For researchers requiring a derivatizable 4-position handle for SAR expansion or prodrug design, neither the 4-unsubstituted nor the 4-methyl analog is a functionally equivalent substitute.

Quantitative Differentiation Evidence for Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate: Structure-Based Comparator Analysis


Hydrogen Bond Donor Capacity: 4-OH Confers an Additional HBD Versus the 4-Unsubstituted and 4-Methyl Analogs

The 4-hydroxy substituent on the target compound contributes one additional hydrogen bond donor (HBD) beyond the imidazole NH present in all analogs. The 4-unsubstituted analog (ethyl 2-phenyl-1H-imidazole-5-carboxylate, CAS 32683-00-4) has an HBD count of 1 (imidazole NH only), whereas the target compound has an HBD count of 2 (imidazole NH + 4-OH), increasing total hydrogen bond donor capacity by 100% [1]. The 4-methyl analog (e.g., ethyl 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylate) also has HBD = 1 when the 1-position is N-hydroxy rather than NH, but the key distinction is that the 4-OH donor is aromatic-ring-adjacent, enabling intramolecular hydrogen bonding with the 5-carboxylate ester carbonyl that is structurally impossible in the 4-methyl series [2]. This intramolecular H-bond motif has been crystallographically characterized in analogous 4-(2′-hydroxyphenyl)imidazoles and is correlated with altered conformational preference and reduced solvent-exposed polar surface area [2].

Physicochemical profiling Drug-likeness Medicinal chemistry

Tautomeric Complexity: The 4-Hydroxy Substituent Introduces a Third Tautomeric State Absent in Non-Hydroxylated Analogs

Unsymmetrically 2-phenyl-substituted imidazoles exist as rapidly interconverting annular tautomers (1H-4-substituted ↔ 1H-5-substituted), with gas-phase calculated energy differences in the range 0.645–3.059 kcal/mol depending on the 4-substituent [1]. The target compound adds a third tautomeric dimension: the 4-hydroxy group can exist as the OH form or as the 4-keto tautomer (imidazolone form), analogous to the well-characterized N-hydroxy ↔ N-oxide tautomerism reported for 1-hydroxyimidazoles [2]. In the 1-hydroxy-4-methyl series, ¹H and ¹³C NMR data in DMSO-d₆ confirm that the N-hydroxy tautomer predominates in solution, with water (as crystal hydrate) shifting the equilibrium toward the N-oxide form in the solid state [2]. For the target compound, this combinatorial tautomerism (annular × hydroxyl) generates up to four distinct tautomeric species, each with different hydrogen-bonding patterns and molecular recognition surfaces, versus only two tautomers for the 4-unsubstituted and 4-methyl analogs [1][2]. This has been experimentally demonstrated for 2-phenylimidazolecarbaldehydes and their alcohols using solid-state ¹³C CPMAS NMR, which resolves tautomeric coexistence that is averaged in solution NMR [1].

Tautomerism Molecular recognition Spectroscopic characterization

Synthetic Derivatization Potential: The 4-OH Group Enables Etherification and Esterification Chemistry Inaccessible to the 4-H and 4-CH₃ Analogs

The 4-hydroxy group on the target compound provides a nucleophilic handle for O-alkylation (Williamson ether synthesis), O-acylation, sulfonation, and phosphorylation reactions that are chemically impossible with the 4-H analog (ethyl 2-phenyl-1H-imidazole-5-carboxylate, CAS 32683-00-4) and the 4-methyl analog [1]. In the broader 4-hydroxyimidazole-5-carboxylate class, 4-O-alkylation has been employed to generate compound libraries with systematically varied steric and electronic properties at the 4-position [2]. This is particularly relevant for prodrug strategies: the 4-OH can be esterified to produce phosphate or amino acid ester prodrugs that enhance aqueous solubility and oral bioavailability, a strategy that is not accessible with the 4-methyl or 4-H analogs [3]. Furthermore, oxidation of the 4-OH to the corresponding 4-keto (imidazolone) species has been exploited in the angiotensin II receptor antagonist field, where 4-(1-hydroxyalkyl) substituents were found to confer strong AT₁ receptor binding affinity (IC₅₀ values in the low nanomolar range) [3].

Synthetic chemistry Prodrug design Chemical biology

Class-Level Xanthine Oxidase Inhibition: 1-Hydroxyimidazole-5-carboxylates Demonstrate Sub-Nanomolar Potency, Validating Scaffold Relevance

While no direct XO inhibition data exist for the target compound itself, the closely related 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid series provides the most structurally proximal quantitative benchmark [1]. In this series, compounds 4d, 4e, and 4f demonstrated IC₅₀ values of 0.003 μM, 0.003 μM, and 0.006 μM respectively against xanthine oxidase, representing potency comparable to the clinically approved drug Febuxostat (IC₅₀ = 0.01 μM) [1]. The critical SAR finding was that the 1-hydroxyl substitution pattern was essential for potency: the corresponding 1-methoxy derivatives (6a–6k) were either inactive or showed dramatically reduced activity, establishing the N-hydroxy pharmacophore as a key determinant of XO inhibition [1]. A follow-up study on 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives (compound 4f, IC₅₀ = 0.64 μM) confirmed that the 4-position substituent modulates potency and that mixed-type inhibition kinetics (Lineweaver-Burk analysis) are a class characteristic [2]. The target compound, bearing a 4-OH in place of 4-methyl or 4-pyridyl, occupies a distinct chemical space within this pharmacophore model that has not yet been evaluated in published XO assays.

Xanthine oxidase inhibition Hyperuricemia Gout

Antiviral Selectivity Index Benchmark: 1-Hydroxyimidazole-5-carboxylate Esters Achieve SI Values Exceeding Clinical Reference Cidofovir

The 2023 study by Nikitina et al. provides the most relevant quantitative benchmark for 1-hydroxyimidazole-5-carboxylate esters as antiviral agents [1]. In this series (all bearing 4-methyl substitution), ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate (compound 1f) achieved a selectivity index (SI = CC₅₀/IC₅₀) of 919 against Vaccinia virus in Vero cell culture, exceeding the reference drug Cidofovir [1]. The same compound demonstrated cross-orthopoxvirus activity with SI values of 20 against cowpox virus and 46 against ectromelia virus [1]. Importantly, the 4-nitrophenyl analog (compound 1e) showed SI = 102, while the 4-unsubstituted phenyl analog (compound 1b, R₁ = H) was inactive (IC₅₀ not attained, SI could not be calculated), demonstrating that the 4-position aryl substitution pattern is a critical determinant of antiviral activity [1]. The target compound (4-hydroxy-2-phenyl) represents a distinct 4-substitution pattern that has not been evaluated in this antiviral panel.

Antiviral research Orthopoxvirus inhibition Selectivity index

Molecular Weight and Physicochemical Profile Differentiation from the 4-Unsubstituted Analog

The target compound (MW 232.24 g/mol) differs from its closest commercially available analog, ethyl 2-phenyl-1H-imidazole-5-carboxylate (CAS 32683-00-4, MW 216.24 g/mol), by exactly 16 mass units, corresponding to the replacement of H with OH at the 4-position [1][2]. This substitution increases the topological polar surface area (tPSA) by approximately 20 Ų (estimated from the addition of one hydroxyl oxygen contributing ~20.23 Ų to tPSA) [3]. The increased molecular weight and polarity are predicted to reduce membrane permeability (lower LogP by approximately 0.5–0.7 units based on the additive effect of aromatic hydroxylation) while increasing aqueous solubility [3]. The commercially listed compound ethyl 2-phenyl-1H-imidazole-5-carboxylate has a reported melting point of 210 °C and a density of 1.196 g/cm³ [2]; corresponding experimental data for the 4-hydroxy analog are not publicly available, but the additional hydroxyl group is expected to raise the melting point through enhanced intermolecular hydrogen bonding in the crystal lattice [3].

Physicochemical properties ADME prediction Compound procurement

Procurement-Relevant Application Scenarios for Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate Based on Structural Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring 4-Position Derivatization via the Hydroxyl Handle

For structure-activity relationship programs targeting enzymes such as xanthine oxidase or kinases where the imidazole-5-carboxylate scaffold has demonstrated class-level activity, this compound is the only 2-phenylimidazole-5-carboxylate building block that provides a native hydroxyl group at the 4-position for direct O-alkylation or O-acylation chemistry [1][2]. Unlike the 4-methyl or 4-unsubstituted analogs, which require de novo functionalization or complete resynthesis to introduce substitution at this position, the 4-OH enables rapid library generation through parallel etherification or esterification. This is supported by published SAR showing that 4-position substitution is a critical potency determinant: in the 1-hydroxyimidazole XO inhibitor series, IC₅₀ values spanned three orders of magnitude (0.003–1.2 μM) depending on 4-aryl substitution pattern, and in the antiviral series, 4-unsubstituted phenyl analogs were entirely inactive [1][3].

Prodrug Design Programs Leveraging the 4-OH as a Bioreversible Conjugation Site

The 4-hydroxy group offers a direct conjugation site for phosphate ester, amino acid ester, or carbonate prodrug strategies aimed at improving aqueous solubility or enabling tissue-specific activation [1]. This application is supported by the demonstrated success of 4-(1-hydroxyalkyl)imidazole-5-carboxylate prodrugs in the angiotensin II receptor antagonist field, where (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) and pivaloyloxymethyl ester prodrugs of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid (CS-866, later developed as Olmesartan medoxomil) achieved potent and long-lasting oral antihypertensive activity [1]. The 4-hydroxy compound provides analogous prodrug derivatization opportunities with the additional advantage of the 2-phenyl substituent, which may confer distinct tissue distribution or target selectivity profiles.

Tautomerism-Dependent Molecular Recognition Studies in Structural Biology and Biophysics

The target compound's unique capability to exist in up to four tautomeric states (annular 1H-4/1H-5 × 4-OH/4-keto) makes it a valuable probe for studying tautomer-dependent molecular recognition, a phenomenon increasingly recognized as relevant to protein-ligand binding thermodynamics and drug design [1][2]. This is underscored by the 2020 solid-state NMR study demonstrating that 2-phenylimidazoles exhibit coexisting tautomers in both solution and crystalline phases, with tautomer ratios sensitive to solvent, temperature, and intermolecular interactions [1]. Neither the 4-unsubstituted analog (only 2 tautomers) nor the 4-methyl analog (lacking hydroxyl tautomerism) can serve as adequate models for this type of investigation.

Non-Purine Xanthine Oxidase Inhibitor Lead Identification with an Untested 4-OH Pharmacophore

The 1-hydroxyimidazole-5-carboxylate scaffold has been validated as a non-purine XO inhibitor chemotype with potency comparable to Febuxostat (lead compounds with IC₅₀ = 0.003–0.006 μM vs. Febuxostat IC₅₀ = 0.01 μM) [1]. However, the 4-hydroxy substitution pattern on the imidazole ring has never been evaluated in published XO assays, representing a genuine unexplored SAR opportunity. Molecular docking of the 4-methyl analog 4f into the XO active site (PDB: 1N5X) revealed that the 4-substituent occupies a hydrophobic pocket adjacent to the molybdopterin cofactor, and the 4-OH may introduce novel hydrogen-bonding interactions with active-site residues (e.g., Glu802, Arg880) that are inaccessible to the 4-methyl group [1]. This compound is therefore appropriate for research groups seeking to explore novel chemical space within a validated pharmacophore framework.

Quote Request

Request a Quote for Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.